molecular formula C₂₈H₃₀O₈ B1158004 4'-O-Benzyl Bisphenol A β-D-Glucuronide

4'-O-Benzyl Bisphenol A β-D-Glucuronide

Cat. No.: B1158004
M. Wt: 494.53
Attention: For research use only. Not for human or veterinary use.
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Description

4'-O-Benzyl Bisphenol A β-D-Glucuronide (CAS 67920-52-9, molecular formula: C₂₈H₃₀O₈) is a glucuronidated derivative of bisphenol A (BPA) featuring a benzyl group at the 4'-O position. This structural modification distinguishes it from the primary BPA metabolite, BPA β-D-glucuronide (BPA-G), which lacks the benzyl moiety. Glucuronidation is a critical phase II detoxification process that enhances water solubility, facilitating renal excretion. While BPA-G is well-studied as a biologically inactive metabolite , the benzylated variant is hypothesized to exhibit altered physicochemical properties, such as increased lipophilicity, which may influence its stability, metabolic clearance, and interaction with cellular targets .

Properties

Molecular Formula

C₂₈H₃₀O₈

Molecular Weight

494.53

Synonyms

4-[1-(4-Benzyloxyphenyl)-1-methylethyl]phenyl β-D-Glucopyranosiduronic Acid; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: BPA β-D-Glucuronide (BPA-G)

  • Analytical Detection: BPA-G is routinely quantified in biological matrices (e.g., urine, serum) via LC-MS/MS , whereas the benzylated analog may require specialized methods due to its modified polarity .

Functional Analogs: Bisphenol S (BPS) and Bisphenol F (BPF)

  • Epigenetic Effects: Compound miRNA Modulation (e.g., miR-155, miR-24) LINE-1 Methylation Changes Dose-Response Curve Shape BPA-G Significant (U-shaped) Modulated at high doses Non-monotonous 4'-O-Benzyl BPA-G Unknown (hypothesized similar to BPA-G) Not studied Not reported BPS/BPF Significant (bell-shaped) Modulated Non-monotonous BPA-G and its benzylated derivative may share non-monotonous dose-response behaviors with BPS/BPF, but differences in specific miRNA targets (e.g., miR-155 for BPA-G vs. miR-21 for BPS) suggest pathway-specific effects .
  • Adipogenic Activity :
    BPA-G induces adipogenesis in preadipocytes via PPARγ-independent mechanisms, contrasting with BPA and BPS, which activate PPARγ directly . The benzyl group’s impact on this process remains unstudied but could alter ligand-receptor binding kinetics.

Metabolic Analogs: Genistein 4′-β-D-Glucuronide

  • Detoxification Efficiency :
    Both BPA-G and genistein glucuronide are phase II metabolites, but BPA-G exhibits lower urinary clearance rates due to its higher molecular weight and structural complexity .
  • The benzyl group in 4'-O-Benzyl BPA-G may introduce steric hindrance, further reducing ER interactions.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight logP Water Solubility Key Functional Groups
4'-O-Benzyl BPA β-D-Glucuronide 480.51 g/mol ~3.5* Low Benzyl ether, glucuronide
BPA-G 408.36 g/mol 1.2 High Glucuronide
BPS 250.27 g/mol 2.8 Moderate Sulfone

*Estimated based on benzyl group’s contribution .

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